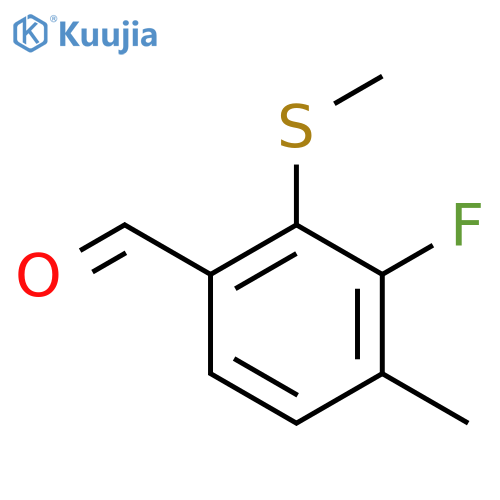

Cas no 2092780-89-5 (3-Fluoro-4-methyl-2-(methylthio)benzaldehyde)

3-Fluoro-4-methyl-2-(methylthio)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde

-

- MDL: MFCD31382564

- インチ: 1S/C9H9FOS/c1-6-3-4-7(5-11)9(12-2)8(6)10/h3-5H,1-2H3

- InChIKey: WRZZYFSVQQRLKC-UHFFFAOYSA-N

- ほほえんだ: S(C)C1C(=C(C)C=CC=1C=O)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 163

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 42.4

3-Fluoro-4-methyl-2-(methylthio)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB517980-1 g |

3-Fluoro-4-methyl-2-(methylthio)benzaldehyde |

2092780-89-5 | 1g |

€361.60 | 2023-04-17 | ||

| abcr | AB517980-1g |

3-Fluoro-4-methyl-2-(methylthio)benzaldehyde; . |

2092780-89-5 | 1g |

€314.10 | 2025-02-21 | ||

| Ambeed | A701408-1g |

3-Fluoro-4-methyl-2-(methylthio)benzaldehyde |

2092780-89-5 | 95% | 1g |

$272.0 | 2024-08-03 | |

| Aaron | AR021QYD-1g |

3-Fluoro-4-methyl-2-(methylthio)benzaldehyde |

2092780-89-5 | 95% | 1g |

$312.00 | 2025-02-13 | |

| abcr | AB517980-5g |

3-Fluoro-4-methyl-2-(methylthio)benzaldehyde; . |

2092780-89-5 | 5g |

€986.90 | 2025-02-21 | ||

| abcr | AB517980-500 mg |

3-Fluoro-4-methyl-2-(methylthio)benzaldehyde |

2092780-89-5 | 500MG |

€272.60 | 2023-04-17 | ||

| abcr | AB517980-250mg |

3-Fluoro-4-methyl-2-(methylthio)benzaldehyde; . |

2092780-89-5 | 250mg |

€182.70 | 2025-02-21 | ||

| abcr | AB517980-10g |

3-Fluoro-4-methyl-2-(methylthio)benzaldehyde; . |

2092780-89-5 | 10g |

€1638.40 | 2025-02-21 | ||

| abcr | AB517980-5 g |

3-Fluoro-4-methyl-2-(methylthio)benzaldehyde |

2092780-89-5 | 5g |

€1,167.80 | 2023-04-17 | ||

| abcr | AB517980-500mg |

3-Fluoro-4-methyl-2-(methylthio)benzaldehyde |

2092780-89-5 | 500mg |

€272.60 | 2023-09-02 |

3-Fluoro-4-methyl-2-(methylthio)benzaldehyde 関連文献

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

3-Fluoro-4-methyl-2-(methylthio)benzaldehydeに関する追加情報

Introduction to 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde (CAS No. 2092780-89-5)

3-Fluoro-4-methyl-2-(methylthio)benzaldehyde, with the CAS number 2092780-89-5, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its aromatic ring structure, which includes a fluoro group, a methyl group, and a methylthio group, making it a valuable intermediate in the synthesis of more complex molecules.

The molecular formula of 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde is C10H10FOS, and its molecular weight is approximately 194.25 g/mol. The presence of the fluoro and methyl groups imparts specific electronic and steric effects that can influence the reactivity and stability of the molecule. The methylthio group, on the other hand, provides additional functionality that can be exploited in various chemical transformations.

In the realm of pharmaceutical research, 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde has shown promise as a key intermediate in the synthesis of bioactive compounds. Recent studies have explored its potential in the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a building block for synthesizing potent inhibitors of specific enzymes involved in cancer pathways. The unique combination of functional groups in 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde allows for fine-tuning of the pharmacological properties of the final drug candidates.

Beyond pharmaceuticals, 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde has also found applications in materials science. Its aromatic structure and functional groups make it suitable for use in the synthesis of advanced materials with tailored properties. Research published in Advanced Materials demonstrated the use of this compound as a precursor for developing new types of polymers with enhanced mechanical strength and thermal stability. These materials have potential applications in areas such as electronics, coatings, and composites.

In the field of chemical synthesis, 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde serves as a versatile starting material for a wide range of reactions. Its reactivity can be harnessed to form complex molecules through various synthetic routes, including electrophilic aromatic substitution, nucleophilic addition, and coupling reactions. A recent study in Organic Letters reported an efficient method for converting this compound into a series of substituted benzimidazoles, which are important scaffolds in medicinal chemistry.

The physical properties of 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde are also noteworthy. It is typically a pale yellow liquid at room temperature with a characteristic odor. The compound is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF). Its boiling point is around 165°C at 760 mmHg, making it relatively easy to handle under standard laboratory conditions.

Safety considerations are an important aspect when working with any chemical compound. While 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde is not classified as a hazardous material under current regulations, it is advisable to follow standard laboratory safety protocols when handling this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation. Additionally, fume hoods should be used to minimize exposure to vapors.

In conclusion, 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde (CAS No. 2092780-89-5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and functional groups make it an invaluable intermediate in pharmaceutical research, materials science, and chemical synthesis. Ongoing research continues to uncover new applications and optimize existing methods for its use, further solidifying its importance in modern chemistry.

2092780-89-5 (3-Fluoro-4-methyl-2-(methylthio)benzaldehyde) 関連製品

- 2167472-45-7(tert-butyl 2-(isothiocyanatomethyl)butanoate)

- 2680752-25-2(benzyl N-(3,5-dichloro-4-sulfamoylphenyl)carbamate)

- 626-36-8(Ethyl allophanate)

- 1516391-42-6(2-2-(pyrrolidin-1-yl)phenylmorpholine)

- 1261225-45-9(Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate)

- 953159-05-2(N'-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-N-(2-methylpropyl)ethanediamide)

- 776-33-0(1,4-dihydroxy-2,3-dimethoxy-5,6-dimethylbenzene)

- 100036-64-4(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde)

- 941988-78-9(N-2-(2-methoxyphenyl)ethyl-2-{(3-methylphenyl)carbamoylamino}-1,3-thiazole-4-carboxamide)

- 1934-75-4(N-Cyanocyanamide Sodium Salt)